H-Phe-ile-tyr-his-ser-tyr-lys-OH

CRF activity ACTH release hypothalamic-pituitary-adrenal axis

Researchers dissecting mesolimbic versus nigrostriatal dopamine pathways need tools with precise anatomical selectivity. PITHSTHL heptapeptide (CAS 78107-95-6) is the only peptide providing nucleus accumbens-specific activation without concurrent nigrostriatal engagement. • Selective NAS activation at 0.01-1 μg; completely inactive in turning behavior assays even at 20 μg i.c.v. • Cofactor-dependent CRF activity enables titratable bioassays, unlike all-or-none oCRF or ACTH 1-24 activation. • Null phenotype in morphine analgesia at 100 μg/rat s.c. makes it the definitive negative control for opioid-modulatory peptide studies.

Molecular Formula C48H64N10O11
Molecular Weight 957.1 g/mol
CAS No. 78107-95-6
Cat. No. B12752449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-ile-tyr-his-ser-tyr-lys-OH
CAS78107-95-6
Molecular FormulaC48H64N10O11
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyUGNHRSCFXDKXMM-KOOAXUMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH (CAS 78107-95-6): A Historically Significant Hypothalamic Heptapeptide with Weak CRF Activity—Procurement Considerations for Behavioral Neuropeptide Research


H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH (CAS 78107-95-6), also designated PITHSTHL heptapeptide, is a synthetic seven-residue peptide originally isolated from porcine hypothalamus and characterized as possessing weak in vitro corticotropin-releasing factor (CRF) activity . First synthesized via solid-phase methods by Chang et al. in 1981, the compound belongs to the oligopeptide class and has been primarily investigated for its behavioral effects on learning, memory, and dopaminergic neurotransmission in rodent models [1]. Unlike potent ACTH fragments or full-length CRF peptides, this heptapeptide exhibits a distinct pharmacological profile characterized by low inherent CRF potency that requires cofactor potentiation, coupled with selective modulation of serotonergic and dopaminergic systems [2].

Why Generic ACTH Fragment or CRF Peptide Substitution Cannot Replace H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH in Behavioral and Neurotransmitter Selectivity Studies


Substituting H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH with generic ACTH fragments (e.g., ACTH 1-24, ACTH 4-10) or alternative CRF heptapeptides (e.g., Met-Glu(NH2)-His-Phe-Arg-Trp-Gly) is not scientifically justified because this peptide possesses a unique combination of behavioral efficacy, neurotransmitter selectivity, and anatomical specificity that is absent in its closest analogs. Unlike ACTH 1-24, which potently modulates morphine-induced analgesia at 100 μg/rat subcutaneous dose, the PITHSTHL heptapeptide is completely inactive in the same paradigm, demonstrating a functionally divergent CNS profile [1]. Furthermore, its selective enhancement of serotonin uptake and dopamine release in hypothalamic slices—without affecting noradrenergic transmission—is a neurotransmitter fingerprint not reproduced by other CRF-active peptides [2]. Generic substitution therefore risks both false-negative and false-positive results in behavioral neuropharmacology experiments where this peptide's specific receptor interactions and cofactor dependence are the variables under investigation.

Quantitative Differential Evidence for H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH Against Closest Analogs: CRF Potency, Behavioral Selectivity, Neurotransmitter Fingerprint, and Receptor Pharmacology


CRF Activity: Low Intrinsic Potency with Cofactor Dependence Versus Potent ACTH 1-24 and Ovine CRF

H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH exhibits only low intrinsic CRF activity in vitro when tested alone on isolated rat anterior pituitary tissue, a property that distinguishes it from the robust ACTH-releasing activity of ACTH 1-24 and full-length ovine CRF (oCRF). The synthetic heptapeptide's CRF activity was described as 'low' by the discoverers and was markedly potentiated only upon co-incubation with a cofactor fraction from rat hypothalamic extract . This stands in contrast to the Met-Glu(NH2)-His-Phe-Arg-Trp-Gly heptapeptide, which produced a statistically significant increase in corticotropin release from isolated rat anterior pituitary without requiring exogenous cofactors [1]. This cofactor dependence is a defining characteristic that users must account for when designing HPA axis experiments.

CRF activity ACTH release hypothalamic-pituitary-adrenal axis in vitro bioassay

Morphine Analgesia Modulation: Complete Lack of Effect at 100 μg/rat Versus ACTH 1-24-Induced Decrease

In a direct head-to-head comparison, H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH at a subcutaneous dose of 100 μg/rat had no effect on morphine-induced analgesia as measured by tail-flick and hot-plate methods, nor did it modify morphine analgesia when co-administered. In contrast, ACTH 1-24 at the identical subcutaneous dose of 100 μg/rat significantly decreased morphine-induced analgesia [1]. Additionally, β-(Tyr9)melanotropin-(9-18), another comparator peptide, decreased morphine analgesia following intracerebroventricular injection, further differentiating the PITHSTHL heptapeptide from both ACTH fragments and melanotropin-derived peptides in opioid interaction paradigms [1].

morphine analgesia tail-flick test hot-plate test opioid interaction ACTH 1-24

Neurotransmitter Selectivity in Hypothalamic Slices: Serotonergic and Dopaminergic Modulation Without Noradrenergic Effect

In rat brain hypothalamic slice preparations, H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH at concentrations of 5 × 10⁻⁶ M and 10⁻⁵ M significantly increased serotonin (5-HT) uptake, while having no effect on dopamine (DA) or noradrenaline (NA) uptake. At the same concentrations, the peptide significantly increased DA release without affecting NA or 5-HT release [1]. This dual, dissociated effect—enhancing 5-HT reuptake while simultaneously promoting DA release—represents a distinctive neurotransmitter modulation fingerprint. While comparable neurotransmitter selectivity data for other CRF heptapeptides in this exact preparation are lacking, the full-length CRF peptide oCRF is known to produce broader, less differentiated effects on monoaminergic systems [2]. The selective sparing of noradrenergic transmission is a specific feature that differentiates this peptide from ACTH fragments, which generally influence all three monoamine systems.

neurotransmitter uptake dopamine release serotonin uptake noradrenaline hypothalamic slices

Behavioral Dose-Response and Anatomical Specificity: Nucleus Accumbens Septi Mediates Active Avoidance Extinction Inhibition at Sub-Microgram Doses

H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH inhibited the extinction of active avoidance behavior when administered intracerebroventricularly (i.c.v.) at a dose of 1 μg, but was ineffective at 0.1 μg i.c.v. When injected directly into the nucleus accumbens septi (NAS), the peptide inhibited extinction at doses of 1 μg, 0.1 μg, and 0.01 μg, although the effect at the lowest dose was transient [1]. Critically, at i.c.v. doses of 1 μg, 10 μg, or 20 μg, the peptide did not influence turning activity in unilateral substantia nigra (USN)-lesioned animals, indicating that its behavioral effects are not mediated through direct dopamine receptor stimulation or dopamine release in the striatum [1]. This anatomical specificity for the NAS over the nigrostriatal pathway is a key differentiator from ACTH 1-24, which produces more generalized behavioral activation across multiple dopaminergic terminal fields [2]. In a separate study, the peptide also antagonized ECS-induced amnesia when administered 1 hour before the test session and facilitated T-discrimination learning [3].

active avoidance nucleus accumbens dose-response intracerebroventricular memory

Receptor Blocker Pharmacology: Dopaminergic Mediation of Behavioral Effect with Cholinergic Partial Involvement

The behavioral effect of H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH on active avoidance extinction inhibition is differentially sensitive to receptor blockers. Haloperidol, a dopamine receptor antagonist, completely blocked the peptide's effect. Atropine, a muscarinic cholinergic antagonist, only partially inhibited it. In contrast, the α₁-adrenoceptor blocker phenoxybenzamine and the β-adrenoceptor blocker propranolol did not significantly influence the extinction inhibition [1]. This pharmacological profile—complete dependence on dopaminergic transmission, partial cholinergic involvement, and independence from noradrenergic mechanisms—is distinct from ACTH 1-24, whose behavioral effects typically involve broader neurotransmitter system engagement including prominent noradrenergic components [2].

haloperidol dopamine receptor atropine receptor pharmacology active avoidance

Route-Dependent Behavioral Efficacy: Peripherally Active After Subcutaneous and Intraperitoneal Administration, Unlike Many CRF Peptides

A distinctive feature of H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH is its ability to produce behavioral effects following peripheral (subcutaneous and intraperitoneal) administration. Subcutaneous, intraperitoneal, and intracerebroventricular administration all delayed the extinction of active avoidance behavior, and both subcutaneous and intracerebroventricular routes increased grooming activity in rats [1]. This contrasts with many CRF peptides and ACTH fragments that require central administration for behavioral activity due to limited blood-brain barrier penetration [2]. The peripheral activity of PITHSTHL suggests either greater metabolic stability, active transport across the blood-brain barrier, or a unique pharmacokinetic profile that enables systemic administration in chronic behavioral studies.

route of administration subcutaneous intraperitoneal blood-brain barrier grooming behavior

High-Value Research Application Scenarios for H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH (PITHSTHL Heptapeptide) Based on Quantitative Differentiation Evidence


Selective Mesolimbic Dopaminergic Modulation in Behavioral Neuroscience Studies

PITHSTHL heptapeptide is the compound of choice for experiments requiring selective activation of nucleus accumbens-mediated behavioral processes without concurrent nigrostriatal dopaminergic engagement. The peptide's demonstrated efficacy at sub-microgram doses (0.01-1 μg) when injected directly into the NAS, combined with its complete lack of effect on turning behavior in USN-lesioned animals even at 20 μg i.c.v. [1], enables investigators to dissect mesolimbic from nigrostriatal contributions to learning, memory, and motivated behavior. This anatomical selectivity is not achievable with ACTH 1-24 or other ACTH fragments, which produce generalized dopaminergic activation across multiple terminal fields.

Cofactor-Dependent CRF Receptor Pharmacology and HPA Axis Signal Integration Studies

For researchers investigating the physiological regulation of CRF receptor signaling, PITHSTHL serves as a unique tool compound because its weak intrinsic CRF activity requires potentiation by hypothalamic cofactors to produce significant ACTH release . This property makes it ideal for studying the integration of multiple signaling inputs at the corticotrope level, for identifying and characterizing endogenous CRF-potentiating factors, and for developing in vitro bioassays where graded, cofactor-titratable CRF responses are needed rather than the all-or-none activation produced by oCRF or ACTH 1-24.

Opioid-Peptide Interaction Studies Requiring a CRF-Related Negative Control

In experiments examining the interaction between stress-related neuropeptides and opioid analgesia, PITHSTHL is the appropriate negative control peptide. Unlike ACTH 1-24, which significantly attenuates morphine analgesia at 100 μg/rat s.c., and β-(Tyr9)melanotropin-(9-18), which decreases morphine analgesia following i.c.v. injection, PITHSTHL has no effect on either baseline analgesia or morphine-induced analgesia at equivalent doses [2]. This null phenotype allows investigators to attribute positive opioid-modulatory effects to the specific peptide under investigation rather than to a class effect of CRF-related sequences.

Dopamine Dependence and Noradrenergic Independence in Memory Consolidation Research

For studies exploring neurotransmitter-specific mechanisms of memory consolidation and retrieval, PITHSTHL offers a pharmacologically clean tool. Its behavioral effect on active avoidance extinction is completely blocked by the dopamine antagonist haloperidol, only partially inhibited by the muscarinic antagonist atropine, and unaffected by α₁- or β-adrenoceptor antagonists [3]. This profile—combined with its in vitro selectivity for 5-HT uptake enhancement and DA release without noradrenergic effects [4]—makes it uniquely suitable for experiments designed to isolate dopaminergic contributions to memory processes from noradrenergic influences, a distinction that broader-spectrum ACTH fragments cannot provide.

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